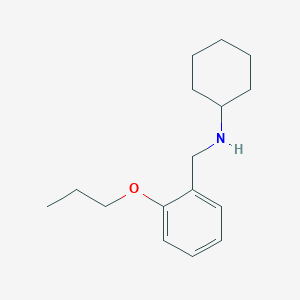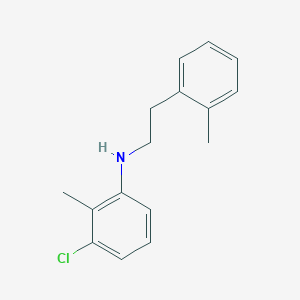![molecular formula C18H21Cl2NO B1385399 2,4-Dichloro-N-[3-(isopentyloxy)benzyl]aniline CAS No. 1040692-22-5](/img/structure/B1385399.png)
2,4-Dichloro-N-[3-(isopentyloxy)benzyl]aniline
Descripción general
Descripción
2,4-Dichloro-N-[3-(isopentyloxy)benzyl]aniline is a chemical compound with the molecular formula C18H21Cl2NO and a molecular weight of 338.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-N-[3-(isopentyloxy)benzyl]aniline consists of 18 carbon atoms, 21 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each .Physical And Chemical Properties Analysis
The boiling point of 2,4-Dichloro-N-[3-(isopentyloxy)benzyl]aniline is predicted to be 457.19° C at 760 mmHg. The compound has a predicted density of 1.19 g/cm3 and a refractive index of n20D 1.59 .Aplicaciones Científicas De Investigación
Mesomorphic Properties of Chloro and Methyl Derivatives
- Study: Hasegawa et al. (1989) explored the effects of chloro substitution on mesomorphic properties of N-[4-(4-X-substituted benzoyloxy)benzylidene]anilines, emphasizing the role of vicinal chlorines in influencing the nematic-isotropic transition temperature (Hasegawa et al., 1989).
Crystal Engineering with Anilic Acids and Dipyridyl Compounds
- Study: Zaman et al. (2001) investigated the cocrystallization of various anilic acids with dipyridyl compounds, exploring the formation of complexes and their crystal structures, highlighting the interaction between these compounds and the role of chloro groups (Zaman et al., 2001).
Synthesis of Labelled Polychlorobiphenyls
- Study: Bergman et al. (1981) focused on the synthesis of 14C-labelled polychlorobiphenyls derived from various chloroanilines, including the dichloro variants, highlighting their relevance in tracer studies and understanding environmental interactions of these compounds (Bergman et al., 1981).
Investigation of Ozonolysis in Acidic Solutions
- Study: Machulek et al. (2009) examined the ozonolysis of 2,4-xylidine (2,4-dimethyl-aniline) in acidic aqueous solutions, providing insights into the reaction products and their evolution, which is significant for understanding the environmental fate of similar compounds (Machulek et al., 2009).
Fluorescent Scaffolds from Anilines
- Study: Beppu et al. (2014) synthesized a series of anilines showing high fluorescence emissions in the solid state, demonstrating the potential of chloroanilines in developing new fluorescent materials and probes (Beppu et al., 2014).
Spectroscopic Analysis and Structural Insights
- Study: Saravanan et al. (2014) conducted a detailed spectroscopic investigation of nitro-trifluoromethyl aniline, providing valuable insights into the molecular and electronic properties, which can be relevant for understanding similar chloroaniline compounds (Saravanan et al., 2014).
Propiedades
IUPAC Name |
2,4-dichloro-N-[[3-(3-methylbutoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c1-13(2)8-9-22-16-5-3-4-14(10-16)12-21-18-7-6-15(19)11-17(18)20/h3-7,10-11,13,21H,8-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBXPIYQXZEZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)CNC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-N-[3-(isopentyloxy)benzyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385316.png)


![2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine](/img/structure/B1385321.png)
![4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385324.png)
![4-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B1385326.png)
![N-[2-(4-Chlorophenoxy)ethyl]-4-phenoxyaniline](/img/structure/B1385327.png)

![2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385330.png)


![3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385335.png)

